molecular formula C22H21F4N5O B2954269 4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034406-58-9

4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Katalognummer: B2954269
CAS-Nummer: 2034406-58-9
Molekulargewicht: 447.438
InChI-Schlüssel: NPHVSLXACBRKPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine-piperidine-pyrrole hybrid with a fluorophenyl substituent and trifluoromethylpyrimidine core. Its structure combines a piperidine ring linked to a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group at position 1 and a 4-(4-fluorophenyl)pyrrole-2-carboxamide moiety at position 4 (Fig. 1).

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O/c1-13-28-19(22(24,25)26)11-20(29-13)31-8-6-17(7-9-31)30-21(32)18-10-15(12-27-18)14-2-4-16(23)5-3-14/h2-5,10-12,17,27H,6-9H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHVSLXACBRKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 19
  • H : 20
  • F : 4
  • N : 4
  • O : 1

Molecular Weight

  • 396.39 g/mol

Structural Representation

The compound features a pyrrole ring, a piperidine moiety, and fluorinated phenyl and pyrimidine groups, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. Specific studies have indicated that compounds with similar structures can act as inhibitors of specific kinases, which play crucial roles in cancer progression and other diseases.

Anticancer Activity

Recent research has highlighted the potential of pyrrole-containing compounds in cancer therapy. For example, derivatives of pyrrole have shown significant inhibitory effects on tumor growth in vitro and in vivo models. The compound may exhibit similar properties due to its structural analogies with known anticancer agents.

Case Study: Inhibition of Tumor Growth

A study investigating pyrrole derivatives demonstrated that certain compounds inhibited the proliferation of cancer cells by targeting key signaling pathways. The results indicated a reduction in tumor size in xenograft models when treated with these derivatives, suggesting a promising avenue for further research into this specific compound's efficacy against cancer.

Antimicrobial Properties

Pyrrole derivatives have also been explored for their antimicrobial activity. In vitro studies have shown that some pyrrole-based compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Recent Advances

A review published in December 2023 examined the role of heterocyclic compounds, including those containing pyrrole structures, in cancer treatment. It noted that many such compounds have been synthesized and evaluated for their therapeutic potential, highlighting the importance of structural modifications to enhance biological activity .

Safety and Toxicology

The safety profile of this compound is yet to be thoroughly evaluated; however, preliminary studies on similar compounds suggest that toxicity may vary based on structural variations. Understanding the pharmacokinetics and potential side effects will be crucial for future clinical applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
4-(4-Fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide Pyrimidine-piperidine-pyrrole 4-Fluorophenyl, 2-methyl-6-(trifluoromethyl)pyrimidine Trifluoromethyl, carboxamide
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine-piperidine 2,4-Dimethylphenyl, 6-(trifluoromethyl)pyrimidine Trifluoromethyl, carboxamide
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 2-Fluorophenyl, 4-methoxyphenylaminomethyl, 6-methyl Fluoro, methoxy, amino
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone Dihydropyrimidine 4-Fluorophenyl, 6-methyl, sulfanylidene Thione, ketone

Key Observations :

  • Trifluoromethylpyrimidine Core: The target compound and the analog in share a 6-(trifluoromethyl)pyrimidine group, which enhances lipophilicity and metabolic resistance.
  • Fluorophenyl Moieties : Both the target compound and the dihydropyrimidine in feature a 4-fluorophenyl group, which improves membrane permeability and binding to hydrophobic enzyme pockets.
  • Piperidine Linkers : The piperidine ring in the target compound and provides conformational flexibility, critical for accommodating diverse binding sites.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* (Predicted) Reported Activity
Target Compound ~450 1 8 3.9 Not explicitly reported
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 378.4 1 7 4.2 Kinase inhibition (hypothetical)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 428.5 2 6 4.5 Antimicrobial, antifungal

Notes:

  • The target compound’s higher molecular weight and H-bond acceptors compared to suggest improved solubility but reduced cell permeability.
  • The absence of a methoxy group (cf. ) may limit antimicrobial activity but reduce off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.